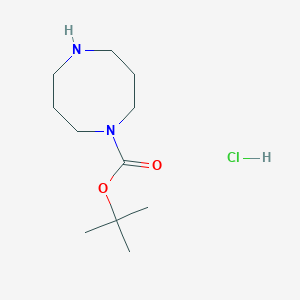

Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

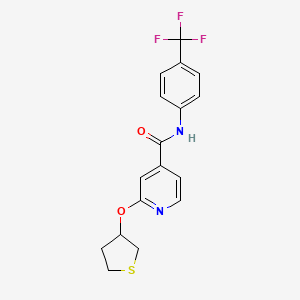

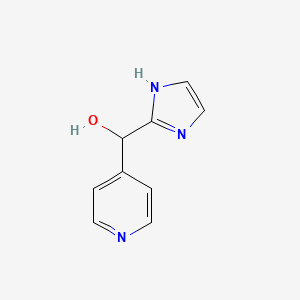

Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 2219379-96-9 . It has a molecular weight of 250.77 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride is1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-4-6-12-7-5-9-13;/h12H,4-9H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Nucleophilic Substitutions and Radical Reactions

- Versatile Building Blocks : tert-Butyl phenylazocarboxylates, including structures analogous to tert-butyl 1,5-diazocane-1-carboxylate hydrochloride, are used as versatile building blocks in synthetic organic chemistry. They undergo nucleophilic substitutions of the benzene ring with aromatic amines and alcohols under mild conditions. Aliphatic amines can attack both the aromatic core and the carbonyl unit, leading to azocarboxamides. Furthermore, the benzene ring can be modified through radical reactions facilitated by tert-butyloxycarbonylazo groups, enabling the generation of aryl radicals for various modifications like oxygenation, halogenation, and coupling reactions (Jasch, Höfling, & Heinrich, 2012).

Asymmetric Synthesis

- Catalysis in Asymmetric Reactions : Research has demonstrated the catalytic activity of chiral Brønsted acid catalysis in asymmetric Mannich-type reactions involving aromatic aldehyde-derived N-Boc imines and tert-butyl diazoacetate. This highlights the role of tert-butyl diazoacetate (analogous to the specified chemical) in synthesizing chiral β-amino phosphonates and sulfones with high enantioselectivities, proving its importance in asymmetric synthesis and the generation of synthetically valuable chiral compounds (Hashimoto et al., 2011).

Photolabile Groups in Biochemistry

- Photolabile Carbene Generating Labels : The study on 4-(1-Azi-2,2,2-trifluoroethyl)benzoic Acid, synthesized from derivatives including tert-butyl ethers, illustrates the application of tert-butyl-based compounds in creating photolabile groups that can be fixated to biochemical agents. Upon irradiation, these compounds release carbenes, which can be used for photoaffinity labeling in biochemical research, highlighting another dimension of tert-butyl derivatives in scientific applications (Nassal, 1983).

Catalytic Reactions

- Diazosulfonylation of Enynals : The catalytic diazosulfonylation of enynals with arylsulfonyl hydrazides using tert-butyl hydroperoxide showcases the utilization of tert-butyl derivatives in catalytic reactions that proceed through oxidative radical-triggered carbocyclizations. This reaction highlights the broad substrate scope and the simplicity of using tert-butyl derivatives in one-pot processes for synthesizing sulfonylated diazoindenes (Hao et al., 2016).

Safety and Hazards

This compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name |

tert-butyl 1,5-diazocane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-4-6-12-7-5-9-13;/h12H,4-9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZMDASPZVXAHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNCCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(m-tolyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2644963.png)

![2-Chloro-N-[2-(2-chloro-3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2644964.png)

![1-[4-Benzoyl-3-(1-methylimidazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2644979.png)